Methyl 2-(chloromethyl)-4-cyanobenzoate
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Overview
Description
Methyl 2-(chloromethyl)-4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a cyano group attached to a benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-4-cyanobenzoate typically involves the chloromethylation of methyl 4-cyanobenzoate. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with potassium cyanide yields a nitrile derivative.
Hydrolysis: The major products are 4-cyanobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-(chloromethyl)-4-cyanobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-4-cyanobenzoate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The chloromethyl group is particularly reactive, allowing the compound to participate in substitution reactions that modify its structure and properties.
Comparison with Similar Compounds
Methyl 4-cyanobenzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(bromomethyl)-4-cyanobenzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
Methyl 2-(hydroxymethyl)-4-cyanobenzoate: Contains a hydroxymethyl group, leading to different chemical properties and reactivity.
Uniqueness: Methyl 2-(chloromethyl)-4-cyanobenzoate is unique due to the presence of both a chloromethyl group and a cyano group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-4-cyanobenzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3 |
InChI Key |
WMDCKQHTSGVFFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)CCl |
Origin of Product |
United States |
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